molecular formula C23H21N3O5S B11012692 2-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

2-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11012692
M. Wt: 451.5 g/mol
InChI Key: UJEJHZLOVWITNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves multiple steps. The starting materials typically include 3,4-dimethoxyphenylacetic acid and 4-methyl-1,3-thiazole-2-amine. The synthesis process may involve the following steps:

    Formation of the intermediate: The 3,4-dimethoxyphenylacetic acid is first converted to its corresponding acyl chloride using thionyl chloride.

    Amide formation: The acyl chloride is then reacted with 4-methyl-1,3-thiazole-2-amine to form the amide intermediate.

    Cyclization: The amide intermediate undergoes cyclization to form the isoindole ring structure.

    Final modifications: Additional steps may be required to introduce the carboxamide group and other functional groups to complete the synthesis.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and other advanced techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethoxyphenyl)ethanol: A related compound with similar structural features.

    Ethyl 2-(3,4-dimethoxyphenyl)acetate: Another compound with a similar phenyl ring and methoxy groups.

Uniqueness

What sets 2-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide apart is its unique combination of functional groups and its potential for diverse applications in various fields. Its complex structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C23H21N3O5S

Molecular Weight

451.5 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-methyl-1,3-thiazol-2-yl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C23H21N3O5S/c1-13-12-32-23(24-13)25-20(27)15-5-6-16-17(11-15)22(29)26(21(16)28)9-8-14-4-7-18(30-2)19(10-14)31-3/h4-7,10-12H,8-9H2,1-3H3,(H,24,25,27)

InChI Key

UJEJHZLOVWITNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.